molecular formula C17H13F2N3O3S B280390 3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B280390
M. Wt: 377.4 g/mol
InChI Key: CUYGTWRDESNGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound with potential therapeutic applications in various diseases. It is a small molecule inhibitor of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. In recent years, this compound has gained increasing attention from the scientific community due to its promising pharmacological properties.

Mechanism of Action

The target kinase inhibited by 3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide is involved in the regulation of several signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades. By blocking the activity of this kinase, the compound can interfere with the downstream events that promote cell survival and proliferation. Additionally, it has been suggested to have immunomodulatory effects by regulating the function of immune cells.
Biochemical and Physiological Effects:
The compound has been shown to have a selective and potent inhibitory effect on the target kinase, with minimal off-target effects on other enzymes or receptors. It can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce the production of pro-inflammatory cytokines in immune cells. In animal models, it has demonstrated efficacy in reducing tumor growth and inflammation, and improving survival rates.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide in lab experiments include its high potency and selectivity, as well as its ability to target a specific signaling pathway. However, its synthesis is complex and requires specialized equipment and expertise. Moreover, its efficacy and safety in humans have not been fully established, and further studies are needed to evaluate its pharmacokinetic and pharmacodynamic properties.

Future Directions

Several directions for future research on 3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide can be identified. First, more studies are needed to elucidate its mechanism of action and the downstream targets affected by its inhibition of the target kinase. Second, its efficacy and safety in humans need to be evaluated in clinical trials, especially in the context of cancer and autoimmune diseases. Third, its potential for combination therapy with other drugs should be explored, as well as its use in combination with immunotherapy. Finally, the development of more efficient and cost-effective synthesis methods for the compound could facilitate its wider application in research and drug development.

Synthesis Methods

The synthesis of 3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The yield and purity of the final product depend on the quality of the starting materials and the reaction conditions.

Scientific Research Applications

The compound has been extensively studied in preclinical models of cancer, inflammation, and autoimmune diseases. In vitro and in vivo experiments have shown that it can inhibit the activity of the target kinase, leading to the suppression of cell proliferation and the induction of apoptosis. Moreover, it has been reported to have synergistic effects with other drugs, such as chemotherapy agents and immunomodulators.

Properties

Molecular Formula

C17H13F2N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H13F2N3O3S/c1-7-4-9(15(18)19)22-17-12(7)13(20)14(26-17)16(23)21-8-2-3-10-11(5-8)25-6-24-10/h2-5,15H,6,20H2,1H3,(H,21,23)

InChI Key

CUYGTWRDESNGJA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)N)C(F)F

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)N)C(F)F

Origin of Product

United States

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